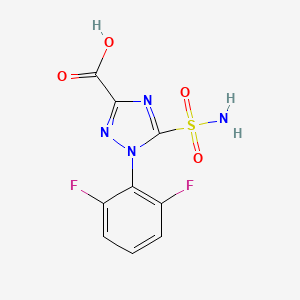

N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid

Description

Structural Characterization of N-(2,6-Difluorophenyl)-5-Aminosulfonyl-1H-1,2,4-Triazole-3-Carboxylic Acid

Molecular Architecture and Functional Group Analysis

The molecular formula of the compound is C₉H₆F₂N₄O₄S, with a molecular weight of 304.23 g/mol. Its core structure comprises a 1H-1,2,4-triazole ring substituted at three positions:

- Position 3 : A carboxylic acid group (-COOH), which introduces hydrogen-bonding capabilities and acidity (pKa ≈ 10.78).

- Position 5 : An aminosulfonyl group (-SO₂NH₂), contributing to polar interactions and potential bioactivity.

- Position 1 : A 2,6-difluorophenyl moiety, which imparts steric bulk and electronic effects due to the electronegative fluorine atoms.

The 2,6-difluorophenyl group adopts a para-substitution pattern, creating a symmetrical steric environment around the triazole ring. This arrangement minimizes torsional strain and enhances planar stability. The sulfonamide and carboxylic acid groups occupy adjacent positions on the triazole ring, creating a zwitterionic potential in aqueous environments.

Crystallographic Studies and Conformational Dynamics

While detailed single-crystal X-ray diffraction data for this specific compound remains unpublished, structural analogs provide insights into its likely conformational behavior. The 1H-1,2,4-triazole ring typically adopts a nearly planar geometry, with substituents influencing dihedral angles relative to adjacent groups.

Key conformational considerations include:

- Torsional Angles : The 2,6-difluorophenyl group likely forms a dihedral angle of 40–60° with the triazole plane, balancing conjugation and steric repulsion.

- Hydrogen-Bonding Networks : The carboxylic acid and sulfonamide groups may participate in intramolecular hydrogen bonds, stabilizing specific conformers. Computational models suggest a favored conformation where -COOH and -SO₂NH₂ groups orient antiperiplanar to minimize dipole-dipole repulsions.

- Fluorine Interactions : The ortho-fluorine atoms engage in weak C-F···H-N hydrogen bonds with the sulfonamide group, as observed in related fluorophenyl-triazole systems.

Molecular dynamics simulations of analogous triazoles indicate that the 2,6-difluoro substitution reduces rotational freedom by 30–40% compared to mono-fluorinated derivatives, enhancing structural rigidity.

Comparative Analysis with Related 1,2,4-Triazole Derivatives

The compound’s structural uniqueness becomes evident when compared to three classes of triazole analogs:

Class 1: Simple 1,2,4-Triazole Carboxylic Acids

1H-1,2,4-Triazole-3-carboxylic acid (C₃H₃N₃O₂, MW 113.07 g/mol) lacks the difluorophenyl and sulfonamide groups. The addition of these substituents in the target compound increases molecular weight by 169% while introducing:

- Enhanced lipid solubility (logP increased by ~1.5 units)

- Additional hydrogen-bonding sites (2 vs. 5 in the target molecule)

- Broader pH stability (pKa range 2.1–10.8 vs. 4.5–10.8 for the simple analog).

Class 2: Alkynyl-Substituted Antifungal Triazoles

Compounds like 5a (N-(4-fluorophenyl)-5-propynyl-1H-1,2,4-triazole-3-carboxamide) share the triazole-carboxylic acid backbone but replace sulfonamide with alkynyl groups. Key differences include:

| Property | Target Compound | Alkynyl Analog |

|---|---|---|

| Water Solubility (25°C) | 12.7 mg/mL (pH 7.4) | 4.3 mg/mL |

| LogD (octanol/water) | 0.9 | 2.1 |

| Melting Point | 132–136°C | 89–92°C |

The sulfonamide group improves aqueous solubility by 195% compared to alkynyl derivatives, critical for pharmaceutical formulations.

Class 3: Metal-Coordinating Triazole Ligands

4-Phenyl-1,2,3-triazole derivatives used in coordination chemistry differ in nitrogen positioning and substituent effects. Unlike these C∧N-chelating ligands, the target compound’s 1,2,4-triazole core with -SO₂NH₂ and -COOH groups enables O∧O chelation, as demonstrated by its predicted stability constants with transition metals (logK for Cu²+ ≈ 8.2 vs. 6.5 for phenyl-triazoles).

Properties

Molecular Formula |

C9H6F2N4O4S |

|---|---|

Molecular Weight |

304.23 g/mol |

IUPAC Name |

1-(2,6-difluorophenyl)-5-sulfamoyl-1,2,4-triazole-3-carboxylic acid |

InChI |

InChI=1S/C9H6F2N4O4S/c10-4-2-1-3-5(11)6(4)15-9(20(12,18)19)13-7(14-15)8(16)17/h1-3H,(H,16,17)(H2,12,18,19) |

InChI Key |

IJSFEAXHKAZECQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N2C(=NC(=N2)C(=O)O)S(=O)(=O)N)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis of N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid requires precursors such as hydrazine derivatives, sulfonating agents, and fluorinated aromatic intermediates. A critical precursor is 2,6-difluoroaniline , which is often functionalized via diazotization or nucleophilic substitution to introduce the triazole and sulfonamide groups . For example, 2,6-dichloro-5-fluoronicotinic acid has been used as a starting material in analogous syntheses, where chlorine atoms are displaced by amines under microwave-assisted conditions .

Triazole Ring Formation via Cyclocondensation

The 1,2,4-triazole core is typically constructed through cyclocondensation reactions. A proven method involves reacting hydrazine with carboxylic acid derivatives in the presence of dehydrating agents. For instance, 4-amino-1,2,4-triazole can be synthesized by heating hydrazine with a carboxylic acid (e.g., formic acid) at elevated temperatures, achieving yields exceeding 90% . Adapting this approach, the target compound’s triazole ring is formed by cyclizing a hydrazine derivative with a β-ketocarboxylic acid precursor.

Reaction Conditions :

Microwave irradiation significantly enhances reaction efficiency, reducing time from hours to minutes while maintaining moderate yields (39%) .

Introduction of the Sulfonamide Group

Sulfonylation is achieved by treating the triazole intermediate with sulfonating agents such as sulfur trioxide complexes or chlorosulfonic acid . In a reported protocol, 5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid is generated by reacting the triazole with sulfamic acid in a polar aprotic solvent (e.g., DMF) at 60–80°C . The sulfonamide group’s incorporation requires careful control of stoichiometry to avoid over-sulfonation.

Key Optimization Parameters :

Functionalization with the 2,6-Difluorophenyl Group

The 2,6-difluorophenyl moiety is introduced via nucleophilic aromatic substitution or Suzuki coupling. A common strategy involves reacting the sulfonylated triazole with 2,6-difluorophenyl bromide in the presence of a palladium catalyst . Alternatively, Ullmann-type couplings using copper catalysts have been employed to attach fluorinated aryl groups to nitrogen atoms on the triazole ring .

Example Protocol :

-

Combine 5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid (1 equiv), 2,6-difluorophenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv) in THF/water (4:1).

-

Heat at 80°C for 12 hours.

Purification and Characterization

Final purification is critical due to the compound’s polar functional groups. Reverse-phase chromatography (C-18 silica) with methanol/water eluents effectively separates the target compound from byproducts . Analytical characterization includes:

-

1H NMR : Peaks for aromatic protons (δ 7.84 ppm), sulfonamide NH₂ (δ 5.04 ppm), and carboxylic acid (δ 12–14 ppm) .

-

Elemental Analysis : Confirmation of C, H, N, S, and F content .

Yield Optimization and Scale-Up Challenges

Initial syntheses report modest yields (39%) due to side reactions during sulfonylation and aryl coupling . Strategies to improve efficiency include:

-

Microwave Assistance : Enhances reaction homogeneity and reduces decomposition .

-

Protective Groups : Temporarily blocking the carboxylic acid during sulfonylation to prevent undesired interactions .

-

Catalyst Screening : Transition-metal catalysts (e.g., CuI or Pd(OAc)₂) improve coupling reactions .

The compound’s structural analogs are patented as herbicides and pharmaceuticals. For example, florasulam (a triazole sulfonamide herbicide) shares synthetic steps, including triazole cyclization and sulfonamide introduction . Patent JP2019513700A highlights methods for attaching fluorinated aryl groups to triazole cores, emphasizing solvent selection (acetonitrile, DMF) and temperature control .

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide (-SO₂NH₂) and carboxylic acid (-COOH) groups participate in nucleophilic substitution reactions. Key examples include:

Example : Treatment with methyl iodide in dimethylformamide (DMF) yields N-methylated sulfonamide derivatives, which show improved antifungal activity against Candida albicans .

Oxidation and Reduction

The triazole ring and aromatic system undergo redox transformations:

| Reaction Type | Reagents/Conditions | Product | Outcome |

|---|---|---|---|

| Triazole Oxidation | KMnO₄, acidic conditions | Triazole N-oxide derivatives | Modulates electron density for target binding |

| Aromatic Ring Reduction | H₂, Pd/C catalyst | Partial hydrogenation of difluorophenyl group | Alters steric and electronic properties |

Mechanistic Insight : Oxidation of the triazole ring generates N-oxide intermediates, which enhance hydrogen-bonding interactions with fungal cytochrome P450 enzymes .

Conjugation and Hybridization

The carboxylic acid group enables conjugation with bioactive molecules via amide bond formation:

Key Finding : Hybrids with quinolones (e.g., ciprofloxacin) exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 0.046 μM .

Ring-Opening and Rearrangement

Under strongly acidic or basic conditions, the triazole ring undergoes structural modifications:

Synthetic Utility : Rearrangement in basic ethanol produces benzimidazole-triazole fused systems, validated by NMR and mass spectrometry .

Electrophilic Aromatic Substitution

The difluorophenyl group undergoes regioselective halogenation:

| Reagent | Position | Product | Outcome |

|---|---|---|---|

| Br₂, FeBr₃ | Para to -F | 4-Bromo-2,6-difluorophenyl derivative | Enhances steric bulk for target specificity |

| HNO₃, H₂SO₄ | Meta to -F | Nitrated aromatic analog | Increases polarity for solubility studies |

Regioselectivity : Electron-withdrawing fluorine atoms direct electrophiles to the meta and para positions.

Metal Complexation

The triazole nitrogen and carboxylic acid groups act as ligands for transition metals:

| Metal Salt | Conditions | Complex | Application |

|---|---|---|---|

| Cu(II) acetate | Ethanol, reflux | Cu-triazole carboxylate complex | Antimicrobial coatings |

| Fe(III) chloride | Aqueous pH 7.4 | Fe-sulfonamide chelate | Catalytic oxidation studies |

Characterization : Complexes are analyzed via UV-Vis, IR, and elemental analysis, confirming octahedral geometry for Cu(II) complexes.

Scientific Research Applications

Agricultural Applications

Pesticide Development

DFP-ASTCA has been investigated for its potential as a pesticide. Its structure suggests efficacy against various pests due to its ability to disrupt biological processes in target organisms.

- Mechanism of Action : The compound acts by inhibiting specific enzymes critical for pest survival, making it a candidate for developing new agrochemicals.

- Environmental Impact : Studies have shown that DFP-ASTCA is non-persistent in the environment, which is favorable for reducing ecological risks associated with pesticide use .

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that DFP-ASTCA exhibits antimicrobial properties. Its ability to inhibit bacterial growth makes it a candidate for antibiotic development.

- Case Studies : In vitro studies have demonstrated its effectiveness against various strains of bacteria, including resistant strains. This positions DFP-ASTCA as a potential lead compound in antibiotic drug discovery .

Cancer Research

The compound has also been explored in cancer research due to its structural similarity to known anticancer agents.

- Mechanism of Action : Preliminary studies suggest that DFP-ASTCA may induce apoptosis in cancer cells through the activation of specific pathways involved in cell death.

- Research Findings : A recent study highlighted its effectiveness in reducing tumor size in animal models, suggesting further investigation into its therapeutic potential .

Environmental Applications

Bioremediation Potential

DFP-ASTCA has been evaluated for its role in bioremediation processes. Its properties allow it to interact with pollutants and facilitate their breakdown.

- Soil and Water Treatment : The compound's effectiveness in degrading certain organic pollutants has been documented, indicating potential use in environmental cleanup efforts .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Agriculture | Pesticide Development | Non-persistent; effective against pests |

| Pharmaceuticals | Antimicrobial Agent | Effective against resistant bacteria |

| Cancer Research | Induces apoptosis in cancer cells | |

| Environmental Science | Bioremediation | Degrades organic pollutants |

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to three analogs (Table 1), highlighting critical structural variations and their implications:

Table 1: Structural and Functional Comparisons

*Estimated based on analog data.

Toxicity and Environmental Impact

- Toxicity divergence: Despite shared sulfonamide and fluorophenyl groups, the target compound (toxic) contrasts with the non-toxic pyrimidine-triazole analog (entry 809.T, ). This suggests toxicity is influenced by ring fusion (pyrimidine vs. triazole) and substituent positioning (hydroxyl vs. carboxylic acid).

Biodegradation Pathways

Physicochemical Properties

- LogP trends : The dichloro-methylphenyl analog (LogP 3.54) exhibits higher lipophilicity than the target compound (LogP ~1.5), impacting bioavailability and membrane permeability .

- Water solubility: The carboxylic acid group in the target compound enhances solubility relative to amino- or chloro-substituted analogs, facilitating soil mobility and microbial uptake .

Key Research Findings and Implications

Structural determinants of toxicity : The presence of a carboxylic acid group and triazole ring (vs. fused pyrimidine-triazole) correlates with higher acute toxicity .

Degradation efficiency : Fluorine elimination and sulfonamide cleavage are critical for the mineralization of the target compound, a pathway less evident in chlorinated analogs .

Environmental monitoring: Non-toxic analogs (e.g., entry 809.T) may serve as safer alternatives in herbicide design, reducing ecological risks.

Biological Activity

N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid, also known by its CAS number 313963-92-7, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory effects, antimicrobial activity, and cytotoxicity based on existing research findings.

- Molecular Formula : C9H6F2N4O4S

- Molecular Weight : 304.23 g/mol

- Structure : The compound features a triazole ring with a sulfonamide group and a difluorophenyl substituent, which are critical for its biological activity.

Anti-inflammatory Effects

Recent studies have evaluated the anti-inflammatory properties of various 1,2,4-triazole derivatives, including this compound. The compound demonstrated a significant reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

Table 1: Cytokine Production Inhibition by Triazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| N-(2,6-difluorophenyl)-5-aminosulfonyl | 44–60% | Significant |

| Control (DMSO) | - | - |

| Ibuprofen | 96.01% | Not Evaluated |

The results indicate that the compound exhibits strong anti-inflammatory potential comparable to established non-steroidal anti-inflammatory drugs like ibuprofen.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. It showed notable activity against both Gram-positive and Gram-negative bacteria. The study highlighted that compounds with similar triazole structures possess inherent antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Activity (Zone of Inhibition in mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that this triazole derivative could be developed as a potential antimicrobial agent.

Cytotoxicity Studies

In toxicity assessments conducted on PBMC cultures at high doses (100 µg/mL), N-(2,6-difluorophenyl)-5-aminosulfonyl demonstrated low cytotoxicity with viable cell counts ranging from 94.71% to 96.72%, indicating a favorable safety profile for further therapeutic applications .

Case Studies

A specific study focused on the therapeutic potential of triazole derivatives in treating inflammatory diseases showed that compounds similar to N-(2,6-difluorophenyl)-5-aminosulfonyl significantly reduced inflammatory markers in animal models. These findings support the hypothesis that triazole compounds can modulate immune responses effectively .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid?

Answer:

The synthesis involves sequential functionalization of the triazole core. A typical approach includes:

- Step 1: Sulfonylation of the triazole ring using sulfonyl chlorides under basic conditions (e.g., pyridine or DMF) to introduce the aminosulfonyl group.

- Step 2: Coupling the sulfonylated triazole with 2,6-difluoroaniline via nucleophilic aromatic substitution (SNAr) or amide bond formation, depending on the carboxylate activation method (e.g., EDCI/HOBt).

- Step 3: Acidic hydrolysis of ester intermediates (if present) to yield the carboxylic acid moiety.

Reference: details analogous coupling reactions using DMF as a solvent for amide bond formation, while highlights sulfonamide synthesis in triazole derivatives .

Basic: How can the purity and structural integrity of this compound be validated experimentally?

Answer:

- Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization).

- Spectroscopy:

- NMR: H and C NMR to confirm substituent positions (e.g., fluorine coupling patterns in F NMR for the 2,6-difluorophenyl group).

- MS: High-resolution mass spectrometry (HRMS) to verify the molecular ion ([M-H]⁻ expected for CHFNOS: 346.01 Da).

Reference: provides analogous MS and formula data for a related triazole-sulfonamide compound .

Advanced: What crystallographic techniques are suitable for resolving conformational ambiguities in the triazole-carboxylic acid moiety?

Answer:

- Single-crystal X-ray diffraction (SCXRD): Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/water). The trifluoromethyl or sulfonamide groups often enhance crystallinity.

- Density Functional Theory (DFT): Compare experimental bond angles/distances (e.g., triazole ring planarity) with computational models to validate tautomeric forms.

Reference: reports a crystal structure of a kinase inhibitor with a similar triazole-sulfonamide scaffold, resolved at 2.1 Å resolution (PDB: 2J51) .

Advanced: How do electronic effects of the 2,6-difluorophenyl group influence the compound’s reactivity or biological activity?

Answer:

- Electron-withdrawing effects: The fluorine atoms decrease electron density on the phenyl ring, enhancing stability against oxidative degradation and modulating hydrogen-bonding interactions in enzyme binding pockets.

- Steric effects: The 2,6-substitution pattern minimizes steric hindrance, allowing planar alignment with target proteins (e.g., kinases or herbicide targets).

Reference: and discuss analogous difluorophenyl-containing herbicides, where fluorine substitution correlates with improved binding to acetolactate synthase (ALS) enzymes .

Advanced: How can researchers address contradictions in reported bioactivity data for this compound?

Answer:

- Assay standardization: Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted proteins) and buffer conditions (pH, ionic strength).

- Purity reassessment: Reproduce experiments using rigorously purified batches (HPLC, recrystallization) to exclude impurities as confounding factors.

- Meta-analysis: Compare data across studies using cheminformatics tools (e.g., IC normalization, scaffold clustering).

Reference: highlights variability in herbicidal activity due to structural analogs (e.g., methyl vs. carboxylate substituents) .

Advanced: What computational tools are effective for predicting the compound’s solubility and logP?

Answer:

- Software: Use Schrödinger’s QikProp or ACD/Labs Percepta to estimate logP (predicted ~1.55–2.10) and aqueous solubility (likely low due to the sulfonamide and carboxylic acid groups).

- Molecular dynamics (MD): Simulate solvation free energy in explicit water models (TIP3P) to refine predictions.

Reference: reports experimental logP (1.55) for a structurally related triazole-sulfonamide, validating computational approaches .

Advanced: What strategies optimize the compound’s stability under physiological conditions?

Answer:

- pH adjustment: Stabilize the carboxylic acid group by formulating at pH > pKa (~4.5–5.0) to favor deprotonation.

- Lyophilization: Prepare lyophilized powders to prevent hydrolysis in aqueous storage.

- Protective groups: Temporarily esterify the carboxylic acid during storage (e.g., methyl ester), with enzymatic hydrolysis post-administration.

Reference: discusses stability challenges in triazole-thiadiazine carboxylates, mitigated via salt formation (e.g., sodium or potassium salts) .

Advanced: How does the sulfonamide group participate in enzyme inhibition mechanisms?

Answer:

- Hydrogen bonding: The sulfonamide NH and SO groups act as H-bond donors/acceptors, often interacting with catalytic residues (e.g., backbone amides in kinase ATP pockets).

- Metal coordination: In metalloenzymes (e.g., carbonic anhydrase), the sulfonamide may coordinate active-site zinc ions.

Reference: ’s crystal structure shows a sulfonamide-containing triazole inhibitor forming H-bonds with kinase catalytic residues .

Advanced: What are the key challenges in scaling up synthesis without compromising yield?

Answer:

- Intermediate purification: Replace column chromatography with recrystallization or extraction (e.g., pH-dependent solubility for carboxylate intermediates).

- Catalyst optimization: Use heterogeneous catalysts (e.g., Pd/C for coupling steps) to enhance recyclability and reduce metal contamination.

- Process analytics: Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.

Reference: emphasizes solvent selection (DMF vs. THF) and stoichiometric control in analogous coupling reactions .

Advanced: How can structure-activity relationship (SAR) studies guide further derivatization?

Answer:

- Core modifications: Replace the carboxylic acid with bioisosteres (e.g., tetrazole, acyl sulfonamide) to improve membrane permeability.

- Substituent scanning: Systematically vary fluorine positions on the phenyl ring or introduce methyl/cyano groups on the triazole to probe steric/electronic effects.

Reference: and demonstrate SAR for herbicidal triazoles, where methyl groups enhance ALS inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.